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Abstract

Sulfur chloride pentafluoride (SF5CI) is a significant reagent in organic synthesis, utilized for
the introduction of the pentafluorosulfanyl (-SF5) group into molecules to modify their chemical
and physical properties. A thorough understanding of its thermodynamic properties is crucial for
its safe handling, reaction optimization, and for computational modeling of its reactivity. This
technical guide provides a comprehensive overview of the known thermodynamic properties of
SF5CI, including its enthalpy of formation, entropy, heat capacity, and Gibbs free energy of
formation. Experimental methodologies for determining these properties are detailed, and key
relationships are visualized to facilitate a deeper understanding.

Core Thermodynamic Properties

The fundamental thermodynamic properties of gaseous SF5CI at standard conditions (298.15
K and 1 bar) are summarized in the table below. These values are essential for predicting the
spontaneity and energy changes of reactions involving this compound.
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Thermodynamic

Symbol Value Units
Property
Standard Enthalpy of

) AH°f -1038.89 kJ/mol

Formation
Standard Molar

S° 319.90 J/(mol-K)
Entropy
Isobaric Heat

Cop 104.20 J/(mol-K)

Capacity

Standard Gibbs Free
Energy of Formation AG°f -978.8 kJ/mol

(calculated)

Data sourced from the NIST Chemistry Webbook and the Computational Chemistry
Comparison and Benchmark Database.[1]

The Standard Gibbs Free Energy of Formation was calculated using the relationship: AG°f =
AH°f - TAS®f.

Physical and Spectroscopic Properties

A summary of key physical and spectroscopic data for SF5CI is provided below, offering further
insight into its behavior and characteristics.
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Property Value Units
Molecular Weight 162.510 g/mol
Melting Point -64 °C
Boiling Point -19 °C
Gas Density (at 25 °C) 6.642 g/dm3
Enthalpy of Vaporization 21.4 kJ/mol
Enthalpy of Fusion 5.8 kJ/mol
S-Cl Bond Dissociation Energy ~ ~255 kJ/mol
S-F Bond Dissociation Energy ~379 kJ/mol

Data sourced from various studies on the properties of SF5CI.[2]

Experimental Determination of Thermodynamic
Properties

The accurate determination of thermodynamic properties relies on precise experimental
techniques. While specific, detailed protocols for SF5CI are not extensively published, the
following sections describe the general methodologies employed for such gaseous
compounds.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation (AH°f) of a compound is typically determined indirectly
using bomb calorimetry. This technique measures the heat of combustion (AH°c) of the
substance in a constant-volume vessel.

General Experimental Protocol:

o Sample Preparation: A known mass of a substance that reacts with SF5CI to produce well-
defined products is placed in the calorimeter's crucible. Due to the gaseous nature and
reactivity of SF5CI, it would be introduced into the bomb in a controlled manner.
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Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, the
"bomb,"” which is then sealed. A fuse wire is positioned to initiate the reaction.

Pressurization: The bomb is purged and then filled with a known excess of a suitable
reactant gas (e.g., oxygen or hydrogen, depending on the desired reaction) to a high
pressure (typically around 30 atm).

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated
container (the calorimeter). The initial temperature of the water is precisely measured.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the fuse wire. The temperature of the water is monitored and recorded at regular intervals
until it reaches a maximum and then begins to cool.

Calculation: The heat released by the reaction is calculated from the temperature change of
the water and the heat capacity of the calorimeter system. Corrections are made for the heat
of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid
from residual nitrogen).

Hess's Law Application: The experimentally determined enthalpy of reaction is then used in
conjunction with the known standard enthalpies of formation of the other reactants and
products in a Hess's Law cycle to calculate the standard enthalpy of formation of SF5CI.
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Fig. 1: Generalized workflow for determining the enthalpy of formation using bomb calorimetry.
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Entropy and Heat Capacity: Spectroscopic Methods

The standard molar entropy (S°) and heat capacity (C_p) of a gaseous molecule like SF5CI are
most accurately determined from its molecular properties obtained through spectroscopic
measurements, combined with statistical mechanics calculations.

General Experimental and Computational Protocol:

e Spectroscopic Analysis: The vibrational and rotational spectra of SF5CI are measured using
techniques such as infrared (IR) and Raman spectroscopy for vibrational frequencies, and
microwave spectroscopy for rotational constants.

o Determination of Molecular Parameters: From the spectra, the fundamental vibrational
frequencies (v_i) and the moments of inertia (I_A, |_B, |_C) are determined. The molecular
geometry (bond lengths and angles) is also confirmed.

e Statistical Mechanics Calculations: The translational, rotational, and vibrational contributions
to the entropy and heat capacity are calculated using the following standard equations of
statistical mechanics for a non-linear molecule:

o Translational: Based on the Sackur-Tetrode equation, dependent on the molecular mass.

o Rotational: Calculated from the moments of inertia and the symmetry number of the
molecule.

o Vibrational: Calculated by summing the contributions from each vibrational mode, which
are determined by their frequencies.

» Total Thermodynamic Properties: The total entropy and heat capacity are obtained by
summing the translational, rotational, and vibrational contributions.
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Fig. 2: Workflow for determining entropy and heat capacity from spectroscopic data.

Interrelation of Thermodynamic Properties

The core thermodynamic properties are intrinsically linked. The Gibbs free energy of formation,
a key indicator of a compound's stability relative to its constituent elements, is derived from the
enthalpy and entropy of formation. This relationship is fundamental to chemical

thermodynamics.
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Fig. 3: Relationship between key thermodynamic properties.

Conclusion

The thermodynamic data presented in this guide provide a solid foundation for researchers
working with SF5CI. The tabulated values for enthalpy, entropy, and heat capacity are essential
for thermal management of reactions and for computational studies. While detailed
experimental protocols for SF5CI are not readily available in the literature, the generalized
methodologies described herein provide a clear understanding of how these critical data are
obtained. A comprehensive grasp of these thermodynamic principles is paramount for the
effective and safe application of SF5CI in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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